4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide and carbamate derivatives involves multiple steps, starting from basic building blocks like ethyl piperidine-4-carboxylate to more complex structures through reactions with sulfonyl chlorides or chloroformates, indicating a versatile synthetic pathway that could be adapted for 4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine as well (Janakiramudu et al., 2017).
Molecular Structure Analysis
The crystal structures of compounds with morpholine groups show that these rings typically adopt a chair conformation, which could be similar for the subject compound. This conformational feature is crucial for understanding the compound's reactivity and interaction with biological targets (Aydinli et al., 2010).
Chemical Reactions and Properties
4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine, as a sulfonamide, is involved in various antimicrobial activities, indicating its potential utility in combating multidrug-resistant microbial strains. The compound has shown modulating activity, significantly enhancing the efficacy of other antibiotics against resistant bacteria (Oliveira et al., 2015).
Physical Properties Analysis
The compound's physical properties such as solubility, melting point, and stability can be inferred from related sulfonamide structures, which typically exhibit moderate to high solubility in polar solvents, stable crystalline forms, and melting points that vary significantly depending on the substitution pattern on the morpholine ring and the nature of the sulfonyl group.
Chemical Properties Analysis
The chemical behavior of 4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine can be closely related to its structural analogs, showing a propensity for forming stable crystalline structures, engaging in hydrogen bonding due to the morpholine and sulfonyl functional groups, and undergoing reactions typical of sulfonamides, such as displacement and conjugation reactions, which could be exploited for further chemical modifications (Khalid et al., 2014).
properties
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-7-2-1-3-8-17)14-5-4-6-15(13-14)23(20,21)18-9-11-22-12-10-18/h4-6,13H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYENUEZZHKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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